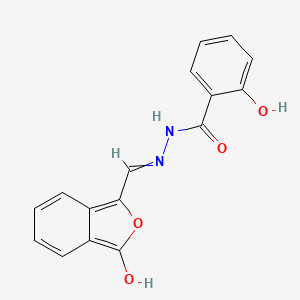![molecular formula C8H14N4S B1307316 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 14069-13-7](/img/structure/B1307316.png)
5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine" is a derivative of thiadiazole, a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications. The papers provided discuss various thiadiazole derivatives, their synthesis, and biological activities, which can provide insights into the properties and potential uses of the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclization reactions and amidation processes. For instance, the synthesis of 5-(pyridin-2-yl)thiazoles involved cyclization and evaluation for ALK5 inhibitory activity . Similarly, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized through a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates . These methods could be relevant for synthesizing the compound of interest, suggesting that cyclization and amidation are key steps in the synthesis of thiadiazole derivatives.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the stereochemistry of certain thiadiazole derivatives was characterized by single-crystal X-ray diffraction . Additionally, the importance of intramolecular hydrogen bonding in determining the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species was highlighted . These techniques and findings are crucial for understanding the molecular structure of "this compound".
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including interactions with different reagents to form new compounds. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involved reactions with arylidinemalononitrile derivatives . These reactions are indicative of the reactivity of thiadiazole derivatives and could be relevant to the chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as acid dissociation constants and antimicrobial activity, have been studied. The acid dissociation constants of certain derivatives were determined, and their antimicrobial activity was evaluated against various bacterial and fungal strains . Additionally, the thermodynamic properties of metal complexes with thiadiazole-derived Schiff bases were investigated . These studies provide a foundation for understanding the physical and chemical properties of thiadiazole derivatives, which could be extrapolated to "this compound".
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold, due to sp3-hybridization, allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine derivatives, including those related to thiadiazoles, have been found to exhibit selectivity towards biological targets, offering a promising avenue for novel bioactive molecules. This versatility stems from the ability to manipulate steric factors and the stereogenicity of carbons within the pyrrolidine ring, which can lead to differing biological profiles of drug candidates based on their binding modes to enantioselective proteins (Li Petri et al., 2021).
Antimicrobial Activity of Thiadiazole Derivatives
Thiadiazoles, especially those with specific substituents like 5-(2-pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine, have been extensively studied for their significant biological activities, including antimicrobial effects. These compounds serve as heterocyclic compounds with a five-member ring incorporating nitrogen and sulfur atoms, showcasing a broad spectrum of biological activities. Their antimicrobial efficacy, among other pharmacological properties, makes them valuable for therapeutic applications. The structural versatility of thiadiazoles allows for the development of compounds with enhanced efficacy and safety profiles (Alam, 2018).
Heterocyclic Compounds in Organic Synthesis
The synthesis of five-membered azaheterocyclic systems, including thiadiazoles, underlines the importance of these compounds in both organic synthesis and medicinal chemistry. Microwave-assisted synthesis has emerged as a powerful method for preparing such heterocycles, offering advantages like reduced reaction times and improved yields. These methodologies underscore the utility of this compound and related compounds in developing new pharmaceuticals and in organic synthesis, highlighting the intersection of chemistry and biology for therapeutic advancements (Sakhuja et al., 2012).
Future Directions
The future directions for research on “5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine” are not clear from the available information. This compound could potentially be explored in various fields, such as medicinal chemistry, due to the biological activity of some 1,3,4-thiadiazol derivatives .
properties
IUPAC Name |
5-(2-pyrrolidin-1-ylethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)3-6-12-4-1-2-5-12/h1-6H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKZCBMXVDBJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390326 |
Source


|
| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14069-13-7 |
Source


|
| Record name | 5-(2-Pyrrolidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

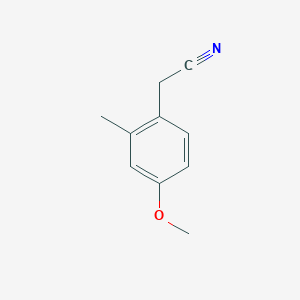


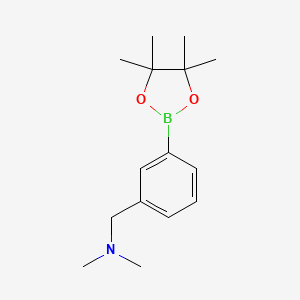
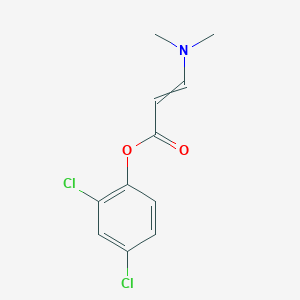
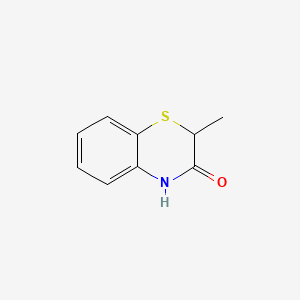

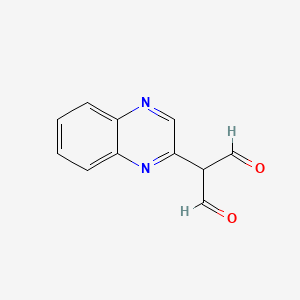
![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)

